2-ETHYL 4-METHYL 5-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
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Overview
Description
2-ETHYL 4-METHYL 5-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-METHYL 5-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 3,5-bis(difluoromethyl)-1H-pyrazole with appropriate precursors.
Acetylation: The pyrazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thiophene Ring Formation: The thiophene ring is formed by the reaction of 2-ethyl-4-methylthiophene with suitable reagents.
Coupling Reaction: The acetylated pyrazole is coupled with the thiophene ring through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique electronic properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-ETHYL 4-METHYL 5-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating biological pathways. The difluoromethyl groups enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl 4-methyl 5-({[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
- 2-ethyl 4-methyl 5-({[3,5-bis(fluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Compared to similar compounds, 2-ETHYL 4-METHYL 5-({2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE exhibits enhanced stability and reactivity due to the presence of difluoromethyl groups. These groups increase the compound’s lipophilicity and binding affinity, making it more effective in its applications.
Properties
Molecular Formula |
C17H17F4N3O5S |
---|---|
Molecular Weight |
451.4g/mol |
IUPAC Name |
2-O-ethyl 4-O-methyl 5-[[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17F4N3O5S/c1-4-29-17(27)12-7(2)11(16(26)28-3)15(30-12)22-10(25)6-24-9(14(20)21)5-8(23-24)13(18)19/h5,13-14H,4,6H2,1-3H3,(H,22,25) |
InChI Key |
SBNIFALQAIWIPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C(=O)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C(=O)OC)C |
Origin of Product |
United States |
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